molecular formula C9H7IO B3224421 4-Ethynyl-1-iodo-2-methoxy-benzene CAS No. 1231192-35-0

4-Ethynyl-1-iodo-2-methoxy-benzene

Cat. No.: B3224421
CAS No.: 1231192-35-0
M. Wt: 258.06 g/mol
InChI Key: ANLPOFSBHLLNKX-UHFFFAOYSA-N
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Description

4-Ethynyl-1-iodo-2-methoxy-benzene is an organic compound with the molecular formula C9H7IO. It is a derivative of benzene, featuring an ethynyl group at the 4-position, an iodine atom at the 1-position, and a methoxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-iodo-2-methoxy-benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with 2-methoxy-iodobenzene, a Sonogashira coupling reaction can be employed to introduce the ethynyl group at the 4-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-iodo-2-methoxy-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the ethynyl group.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-ethynyl-2-methoxy-benzene, while oxidation with potassium permanganate could yield 4-ethynyl-1-iodo-2-methoxy-benzoic acid.

Scientific Research Applications

4-Ethynyl-1-iodo-2-methoxy-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-iodo-2-methoxy-benzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its functional groups. For example, the ethynyl group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Ethynyl-1-iodo-2-methoxy-benzene can be compared with other similar compounds, such as:

    4-Ethynyl-1-bromo-2-methoxy-benzene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen atom.

    4-Ethynyl-1-chloro-2-methoxy-benzene: Similar structure but with a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which can affect the compound’s chemical behavior.

    4-Ethynyl-1-fluoro-2-methoxy-benzene: Similar structure but with a fluorine atom instead of iodine.

These comparisons highlight the unique features of this compound, particularly the presence of the iodine atom, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-ethynyl-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLPOFSBHLLNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301005
Record name 4-Ethynyl-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231192-35-0
Record name 4-Ethynyl-1-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231192-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-1-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Iodo-3-methoxy-benzaldehyde (27.26 g, 104 mmol) and potassium carbonate (28.8 g, 208 mmol) were placed in a 2000-mL flask under nitrogen and methanol (1317 ml) was added. To the yellowish suspension was added (1-diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (23.98 g, 125 mmol) in 20 mL MeOH via syringe. The reaction mixture was stirred at room temperature for 16 h giving a yellow solution. LCMS showed complete conversion to product. The yellow suspension was concentrated down to approximately 200-300 mL, then aqueous sodium hydrogen carbonate (saturated, 100 mL) was added and the mixture was diluted with diethyl ether (450 mL). The combined organic fractions were washed with brine (saturated, 2×10 mL), dried (MgSO), filtered and the solvent was evaporated under reduced pressure. The residue was dried on high vacuum over night to give a yellow solid. The crude material was purified on silica gel (330 g column; gradient to 30% EtOAc/heptane) and the resulting oil was dried under high vacuum to afford 4-ethynyl-1-iodo-2-methoxy-benzene (22.7 g) a semi-solid yellow material which was pure by NMR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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